Prulaurasin
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Description
Prulaurasin, also known as (DL)-prunasin or prunasine, belongs to the class of organic compounds known as cyanogenic glycosides. These are glycosides in which the aglycone moiety contains a cyanide group. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from mandelonitrile. This compound can also be converted into amygdalin. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Prunasin is a beta-D-glucoside, a cyanogenic glycoside, a nitrile and a monosaccharide derivative. It derives from a mandelonitrile.
Properties
CAS No. |
138-53-4 |
---|---|
Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile |
InChI |
InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9?,10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
ZKSZEJFBGODIJW-MXNNCRBYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O |
Appearance |
Solid powder |
melting_point |
122-123°C |
Key on ui other cas no. |
138-53-4 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R)-prunasin benzeneacetonitrile, alpha-(beta-D-glucopyranosyloxy)- mandelonitrile-beta-glucoside prulaurasin prunasin prunasin, (R)-isomer prunasine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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